molecular formula C19H14FN5O2S B2732882 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1206988-63-7

4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2732882
CAS No.: 1206988-63-7
M. Wt: 395.41
InChI Key: FYFXRMMCLYETIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a benzodioxole-thiazole core linked to a triazole-amine scaffold substituted with a 3-fluoro-4-methylphenyl group. The benzodioxole moiety (1,3-benzodioxole) is a bicyclic structure known for enhancing metabolic stability and bioavailability in medicinal chemistry, while the thiazole and triazole rings contribute to π-π stacking interactions and hydrogen bonding, critical for target binding . The 3-fluoro-4-methylphenyl substituent introduces steric and electronic effects that may modulate receptor affinity and selectivity.

Properties

IUPAC Name

5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2S/c1-10-2-4-12(7-13(10)20)25-18(21)17(23-24-25)19-22-14(8-28-19)11-3-5-15-16(6-11)27-9-26-15/h2-8H,9,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFXRMMCLYETIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine represents a novel class of bioactive compounds with potential applications in medicinal chemistry, particularly in the field of cancer therapy. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₅F N₄O₂S
  • Molecular Weight : 354.41 g/mol
  • CAS Number : 895476-18-3

Anticancer Properties

Recent studies have highlighted the potential of thiazole and triazole derivatives in exhibiting significant anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating promising results.

  • Cell Line Studies :
    • HeLa Cells : The compound exhibited an IC₅₀ value of approximately 2.07 μM, indicating potent growth inhibition.
    • A549 Cells : Similar efficacy was observed with an IC₅₀ value of 3.52 μM.
    • MCF-7 Cells : The compound showed an IC₅₀ value of 2.55 μM, suggesting it is effective against breast cancer cells as well .
Cell LineIC₅₀ Value (μM)Activity Level
HeLa2.07 ± 0.88High
A5493.52 ± 0.49Moderate
MCF-72.55 ± 0.34High

The biological activity of the compound is attributed to several mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3 .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at both S-phase and G2/M-phase in HeLa cells, which is critical for inhibiting cancer cell proliferation .
  • Tyrosinase Inhibition : The compound also exhibits inhibitory effects on tyrosinase activity, which is involved in melanogenesis and may contribute to its anticancer effects .

Case Studies

Several case studies have been documented regarding the efficacy of thiazole and triazole derivatives similar to the compound :

  • Thiazolidine Derivatives : A related study demonstrated that thiazolidine derivatives exhibited significant antioxidant activity and cytotoxic effects against various cancer cell lines .
  • N-Aryl Thiazole Compounds : Another study synthesized N-aryl thiazole derivatives that showed potent growth inhibition against HeLa and A549 cell lines with IC₅₀ values below 5 μM .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the thiazole and benzodioxole moieties in this compound enhances its potential as an antimicrobial agent. Studies have shown that related compounds demonstrate effective activity against various bacterial strains and fungi, suggesting that this compound may also possess similar properties .

Anticancer Potential

Triazole derivatives have been extensively studied for their anticancer activities. The structural features of this compound may contribute to its ability to inhibit tumor growth. Preliminary studies suggest that modifications to the triazole ring can lead to enhanced interactions with biological targets involved in cancer progression .

Anti-inflammatory Effects

Some studies have reported that triazole derivatives can exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This property is particularly relevant for developing new therapeutic agents aimed at treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, starting from simpler precursors such as benzo[d][1,3]dioxole and thiazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Testing

A study conducted on related triazole compounds demonstrated their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The testing involved agar diffusion methods where the inhibition zones were measured, indicating the potential efficacy of compounds structurally similar to 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine .

Case Study 2: Anticancer Activity

In another study focusing on triazole derivatives, researchers found that specific modifications to the triazole ring led to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). This suggests that the compound could be further explored for its anticancer properties through structural optimization .

Comparison with Similar Compounds

4-(1,3-Benzodioxol-5-yl)-5-methylthiazol-2-amine (CAS: 850852-86-7)

  • Structure : Simpler benzodioxole-thiazole derivative lacking the triazole-amine and fluoromethylphenyl groups.
  • Molecular Weight : 234.27 g/mol (vs. target compound: ~421.43 g/mol).
  • Key Differences : Absence of the triazole-amine moiety reduces hydrogen-bonding capacity and limits interactions with biological targets.

Triazole-Containing Analogues

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

  • Structure : Features a benzothiazole instead of benzodioxole and a nitro group on the phenyl ring.
  • Synthesis : Prepared via cycloaddition of 2-(benzo[d]thiazol-2-yl)acetonitrile with 2-nitrophenyl azide (yield: 82–97%) .
  • Biological Activity : Exhibits antiproliferative properties, attributed to the electron-withdrawing nitro group enhancing electrophilic reactivity .
  • Comparison : The nitro group may confer higher cytotoxicity but lower metabolic stability compared to the target compound’s fluorine and methyl substituents.

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (Compound 4)

  • Structure : Shares a triazole-thiazole core but substitutes benzodioxole with chlorophenyl and fluorophenyl groups.
  • Crystallography : Isostructural with bromo analogue (Compound 5); halogen substituents influence crystal packing without altering molecular conformation .
  • Applications : Chlorophenyl derivatives demonstrate antimicrobial activity, suggesting halogen atoms enhance target binding via hydrophobic interactions .

Thiazole-Amines with Fluorinated Substituents

5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS: 1493299-70-9)

  • Structure : Fluorinated benzyl-thiazolamine lacking triazole and benzodioxole groups.
  • Physicochemical Properties : Lower molecular weight (258.27 g/mol) improves solubility but reduces structural complexity for target engagement .

5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine

  • Structure : Trifluoromethyl group enhances lipophilicity and metabolic resistance.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Reference
Target Compound C₂₀H₁₅F₃N₆O₂S ~421.43 Benzodioxole, thiazole, triazole-amine, 3-fluoro-4-methylphenyl N/A (structural analog data) N/A
4-(1,3-Benzodioxol-5-yl)-5-methylthiazol-2-amine C₁₁H₁₀N₂O₂S 234.27 Benzodioxole, methylthiazole Synthetic intermediate
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine C₁₅H₁₀N₆O₂S 354.35 Benzothiazole, nitro group Antiproliferative
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole C₂₅H₁₆ClF₂N₇S 532.00 Chlorophenyl, fluorophenyl, triazole Antimicrobial
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine C₁₀H₈ClFN₂S 258.70 Chloro-fluorobenzyl N/A

Key Research Findings and Trends

Impact of Halogen Substituents : Chloro and fluoro groups enhance antimicrobial and antiproliferative activities by modulating electron density and hydrophobic interactions .

Role of Benzodioxole vs. Benzothiazole : Benzodioxole improves metabolic stability, whereas benzothiazole enhances π-π stacking in enzyme binding pockets .

Triazole-Amines as Pharmacophores : The triazole-amine moiety in the target compound allows for dual hydrogen bonding, a feature absent in simpler thiazol-2-amine derivatives .

Crystallographic Insights : Isostructural compounds (e.g., chloro vs. bromo derivatives) reveal that halogen size affects crystal packing without altering bioactivity, suggesting flexibility in drug formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.